molecular formula C4H12ClN3 B13206544 2-(Dimethylamino)ethanimidamide hydrochloride

2-(Dimethylamino)ethanimidamide hydrochloride

Katalognummer: B13206544
Molekulargewicht: 137.61 g/mol
InChI-Schlüssel: MJXGGCPOIXMRRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Dimethylamino)ethanimidamide hydrochloride is a chemical compound with the molecular formula C4H12ClN3 It is commonly used in various scientific research applications due to its unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethanimidamide hydrochloride typically involves the reaction of dimethylamine with ethyl chloroformate, followed by the addition of ammonium chloride. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity. The synthetic route can be summarized as follows:

    Reaction of Dimethylamine with Ethyl Chloroformate: This step involves the formation of an intermediate compound, which is then reacted with ammonium chloride.

    Addition of Ammonium Chloride: The intermediate compound is treated with ammonium chloride to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves the use of high-purity reagents and precise control of reaction conditions to ensure consistent product quality. The industrial production methods are designed to maximize yield and minimize the formation of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Dimethylamino)ethanimidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

2-(Dimethylamino)ethanimidamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in biochemical assays and as a probe for studying biological processes.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Dimethylamino)ethanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Dimethylamino)ethanethiol hydrochloride
  • 2-(Dimethylamino)ethyl chloride hydrochloride
  • 2-(Dimethylamino)ethyl methacrylate

Uniqueness

2-(Dimethylamino)ethanimidamide hydrochloride is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity, stability, and versatility in various chemical reactions and applications.

Eigenschaften

Molekularformel

C4H12ClN3

Molekulargewicht

137.61 g/mol

IUPAC-Name

2-(dimethylamino)ethanimidamide;hydrochloride

InChI

InChI=1S/C4H11N3.ClH/c1-7(2)3-4(5)6;/h3H2,1-2H3,(H3,5,6);1H

InChI-Schlüssel

MJXGGCPOIXMRRV-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC(=N)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.